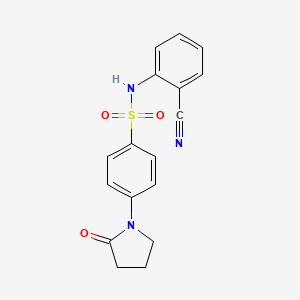
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibits JAK enzymes by binding to their active sites and preventing them from phosphorylating downstream signaling molecules. This, in turn, reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of inflammation and tissue damage in various diseases.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have potent anti-inflammatory effects in various preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can also prevent tissue damage and promote tissue repair in various diseases.
実験室実験の利点と制限
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK signaling in various diseases. It has been used in various preclinical and clinical studies to elucidate the mechanisms of action of JAK inhibitors and to identify potential therapeutic targets. However, N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations for lab experiments, including its high cost and limited availability.
将来の方向性
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promising results in various preclinical and clinical studies, and it is currently approved for the treatment of rheumatoid arthritis and other autoimmune diseases. However, there are still many unanswered questions about its mechanism of action, long-term safety, and potential applications in other diseases. Future research directions for N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide include:
1. Studying the long-term safety and efficacy of N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in various diseases.
2. Investigating the potential applications of N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in other diseases, such as cancer and viral infections.
3. Elucidating the mechanisms of action of JAK inhibitors and identifying potential therapeutic targets.
4. Developing new JAK inhibitors with improved selectivity and efficacy.
5. Exploring the potential of combination therapies involving N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and other drugs.
In conclusion, N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent JAK inhibitor that has shown promising results in various preclinical and clinical studies. It has the potential to be a valuable therapeutic tool in various diseases, and future research directions will focus on elucidating its mechanisms of action, identifying new therapeutic targets, and developing new and improved JAK inhibitors.
合成法
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-cyanophenylboronic acid with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal to yield N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in high yield and purity.
科学的研究の応用
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways involved in immune response and inflammation. By inhibiting JAK enzymes, N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can reduce inflammation and prevent tissue damage in these diseases.
特性
IUPAC Name |
N-(2-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-12-13-4-1-2-5-16(13)19-24(22,23)15-9-7-14(8-10-15)20-11-3-6-17(20)21/h1-2,4-5,7-10,19H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXBIXPFSPUFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


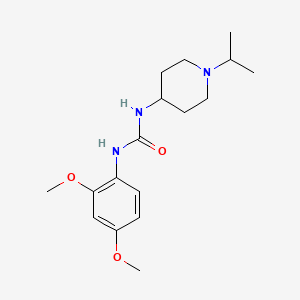
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)
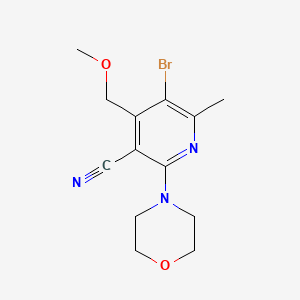




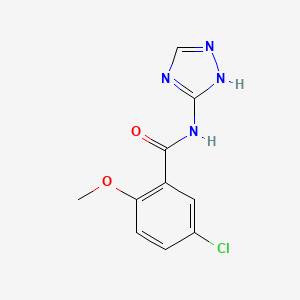
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
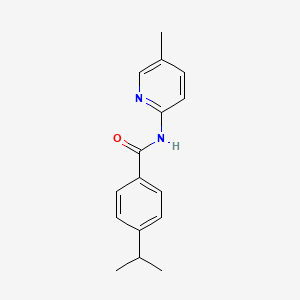
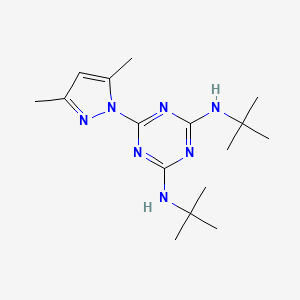
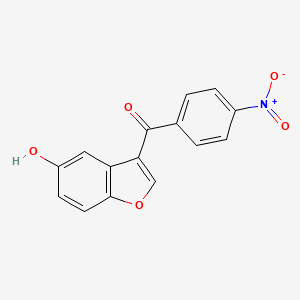
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)